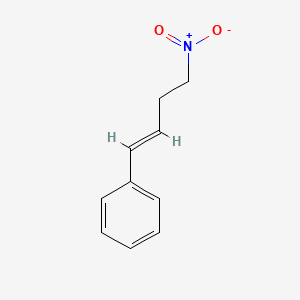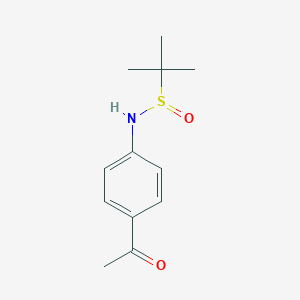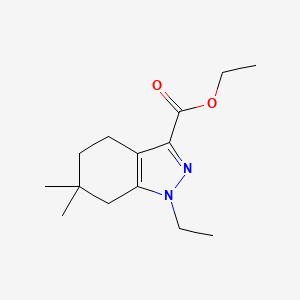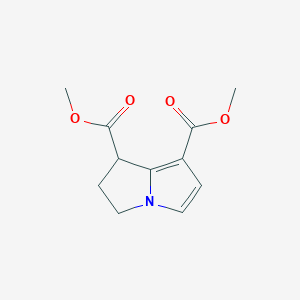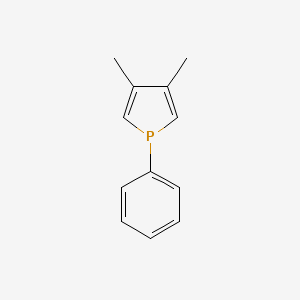
3,4-Dimethyl-1-phenyl-1H-phosphole
描述
3,4-Dimethyl-1-phenyl-1H-phosphole is a heterocyclic compound containing a phosphorus atom within a five-membered ring. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties. The presence of both methyl and phenyl substituents on the phosphole ring imparts distinct reactivity patterns, making it a valuable compound for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1-phenyl-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3,4-dimethylphosphole with an organoplatinum(II) complex derived from ®-N,N-dimethyl-1-(1-naphthyl)ethylamine . This reaction leads to the formation of an optically pure P-chiral diphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques with appropriate catalysts and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 3,4-Dimethyl-1-phenyl-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can lead to the formation of phospholanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Phosphole oxides.
Reduction: Phospholanes.
Substitution: Various substituted phospholes depending on the reagents used.
科学研究应用
3,4-Dimethyl-1-phenyl-1H-phosphole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 3,4-Dimethyl-1-phenyl-1H-phosphole involves its interaction with various molecular targets and pathways. The phosphorus atom in the phosphole ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the electronic properties of the compound allow it to participate in various organic transformations, influencing reaction pathways and product formation .
相似化合物的比较
1-Phenylphosphole: Lacks the methyl substituents, leading to different reactivity.
3,4-Dimethylphosphole: Lacks the phenyl group, affecting its coordination chemistry.
1,2,3,4-Tetraphenylphosphole: Contains multiple phenyl groups, altering its electronic properties.
Uniqueness: 3,4-Dimethyl-1-phenyl-1H-phosphole is unique due to the presence of both methyl and phenyl substituents, which impart distinct steric and electronic effects. These effects influence its reactivity and make it a versatile compound for various applications in chemistry and industry .
属性
IUPAC Name |
3,4-dimethyl-1-phenylphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKPJROCIAWGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CP(C=C1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


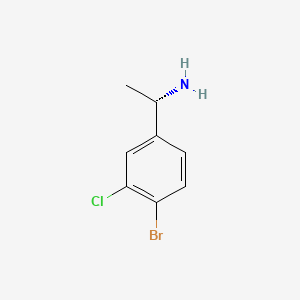
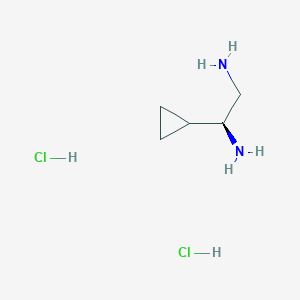
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester](/img/structure/B8048082.png)
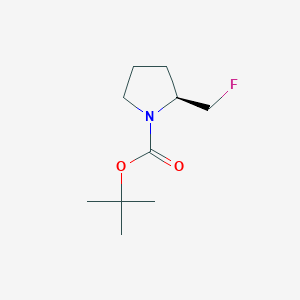
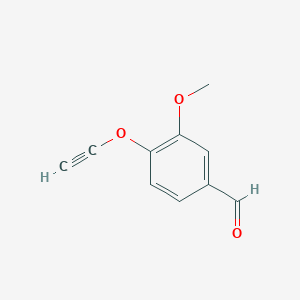
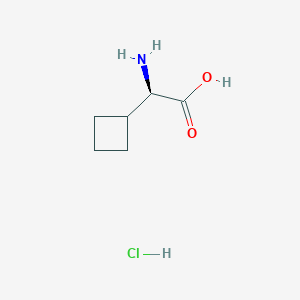
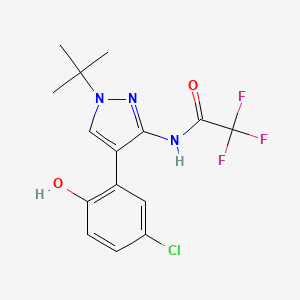
![sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8048117.png)
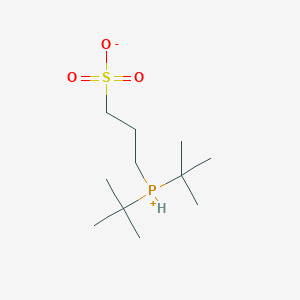
![4-(Benzyloxy)benzo[b]thiophene](/img/structure/B8048135.png)
